molecular formula C18H18N4O2S B11673551 N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11673551
M. Wt: 354.4 g/mol
InChI Key: YIBFOOPJEIIJTB-UDWIEESQSA-N
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Description

This compound is characterized by its unique structure, which includes a hydrazide group, a benzodiazole moiety, and a hydroxyl-substituted phenyl group

Preparation Methods

The synthesis of N’-[(1E)-1-(4-HYDROXYPHENYL)ETHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE typically involves the condensation of 4-hydroxyacetophenone with 2-(1-methyl-1H-1,3-benzodiazol-2-ylthio)acetic acid hydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of glacial acetic acid to facilitate the condensation reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

N’-[(1E)-1-(4-HYDROXYPHENYL)ETHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE can undergo various chemical reactions due to the presence of multiple functional groups. Some of the common reactions include:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The hydrazide group can be reduced to form the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzodiazole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups onto the molecule.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate for the synthesis of more complex molecules. It can be used as a building block in organic synthesis to create new materials with desired properties.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.

    Medicine: Due to its potential biological activity, the compound is being investigated for its use in drug development. It may serve as a lead compound for the design of new therapeutic agents targeting specific diseases.

    Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-HYDROXYPHENYL)ETHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydrazide group may interact with enzymes or receptors, leading to the inhibition or activation of certain biological processes. The benzodiazole moiety may also play a role in the compound’s activity by binding to specific sites on proteins or nucleic acids, affecting their function .

Comparison with Similar Compounds

N’-[(1E)-1-(4-HYDROXYPHENYL)ETHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE can be compared to other similar compounds, such as:

  • N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE
  • N’-[(1E)-1-(3-METHOXYPHENYL)ETHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE
  • N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different functional groups can significantly affect the chemical and biological properties of these compounds, making each one unique in its own right .

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H18N4O2S/c1-12(13-7-9-14(23)10-8-13)20-21-17(24)11-25-18-19-15-5-3-4-6-16(15)22(18)2/h3-10,23H,11H2,1-2H3,(H,21,24)/b20-12+

InChI Key

YIBFOOPJEIIJTB-UDWIEESQSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1C)/C3=CC=C(C=C3)O

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1C)C3=CC=C(C=C3)O

Origin of Product

United States

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